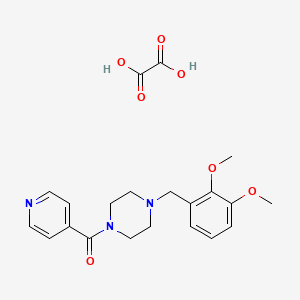
1-(2,3-dimethoxybenzyl)-4-isonicotinoylpiperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzyl)-4-isonicotinoylpiperazine oxalate, also known as ABT-089, is a chemical compound that belongs to the piperazine class of drugs. It is a potent and selective agonist of the alpha-4-beta-2 nicotinic acetylcholine receptor (nAChR), which is a type of receptor that is involved in cognitive processes such as learning and memory. ABT-089 has been studied extensively in scientific research for its potential use in the treatment of cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
作用機序
1-(2,3-dimethoxybenzyl)-4-isonicotinoylpiperazine oxalate works by binding to and activating the alpha-4-beta-2 nAChR, which is a type of receptor that is found in high concentrations in the brain. When activated, this receptor increases the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in cognitive processes such as attention, memory, and learning. By enhancing the activity of this receptor, 1-(2,3-dimethoxybenzyl)-4-isonicotinoylpiperazine oxalate is thought to improve cognitive function in individuals with cognitive disorders.
Biochemical and Physiological Effects:
In addition to its cognitive effects, 1-(2,3-dimethoxybenzyl)-4-isonicotinoylpiperazine oxalate has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the prefrontal cortex, which is a brain region that is involved in executive function and decision-making. It has also been shown to increase the release of acetylcholine in the hippocampus, which is a brain region that is involved in memory formation.
実験室実験の利点と制限
1-(2,3-dimethoxybenzyl)-4-isonicotinoylpiperazine oxalate has several advantages and limitations for use in lab experiments. One advantage is that it is a highly selective agonist of the alpha-4-beta-2 nAChR, which means that it has minimal effects on other receptors in the brain. This makes it a useful tool for studying the role of the alpha-4-beta-2 nAChR in cognitive processes. However, one limitation is that 1-(2,3-dimethoxybenzyl)-4-isonicotinoylpiperazine oxalate has a relatively short half-life in the body, which means that it may need to be administered frequently in order to maintain its effects.
将来の方向性
There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-isonicotinoylpiperazine oxalate. One direction is to further explore its potential use in the treatment of cognitive disorders such as Alzheimer's disease, ADHD, and schizophrenia. Another direction is to investigate its effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Additionally, future research could explore the development of more potent and selective agonists of the alpha-4-beta-2 nAChR, which could have even greater potential for the treatment of cognitive disorders.
合成法
The synthesis of 1-(2,3-dimethoxybenzyl)-4-isonicotinoylpiperazine oxalate involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzyl chloride with isonicotinic acid to form 2,3-dimethoxybenzylisonicotinate. This intermediate is then reacted with piperazine to form the final product, 1-(2,3-dimethoxybenzyl)-4-isonicotinoylpiperazine oxalate. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate, and the product is purified by recrystallization or chromatography.
科学的研究の応用
1-(2,3-dimethoxybenzyl)-4-isonicotinoylpiperazine oxalate has been extensively studied in scientific research for its potential use in the treatment of cognitive disorders. In preclinical studies, 1-(2,3-dimethoxybenzyl)-4-isonicotinoylpiperazine oxalate has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia. These effects are thought to be due to the compound's ability to enhance the activity of the alpha-4-beta-2 nAChR, which plays a critical role in cognitive processes such as attention, memory, and learning.
特性
IUPAC Name |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3.C2H2O4/c1-24-17-5-3-4-16(18(17)25-2)14-21-10-12-22(13-11-21)19(23)15-6-8-20-9-7-15;3-1(4)2(5)6/h3-9H,10-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLHJWXIJMWDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5100205.png)
![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5100207.png)
![2-bromo-5-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B5100215.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B5100241.png)
![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)
![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)
![N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5100264.png)
![3',6'-di-1H-triaziren-1-yl-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5100285.png)
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)

![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5100293.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5100297.png)